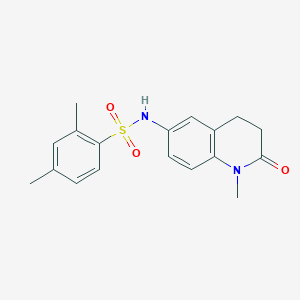

2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Descripción

Chemical Structure and Properties The compound 2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide features a sulfonamide group linked to a 2,4-dimethyl-substituted benzene ring and a 1-methyl-2-oxo-tetrahydroquinoline moiety. Its molecular formula is C₁₈H₂₀N₂O₃S, with a molecular weight of 344.43 g/mol. The methyl groups at the 2- and 4-positions on the benzene ring enhance hydrophobicity, while the tetrahydroquinoline core provides a rigid, bicyclic framework that may influence binding interactions in biological systems.

Propiedades

IUPAC Name |

2,4-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-12-4-8-17(13(2)10-12)24(22,23)19-15-6-7-16-14(11-15)5-9-18(21)20(16)3/h4,6-8,10-11,19H,5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNOFKSWALSFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by sulfonation and subsequent coupling with the benzene derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often involves crystallization and recrystallization techniques to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research indicates that compounds related to sulfonamides have potent inhibitory effects on various enzymes, including:

- Acetylcholinesterase : Compounds similar to 2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide have been studied for their ability to inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's disease .

Antidiabetic Properties

Some sulfonamide derivatives exhibit significant antidiabetic activity. For instance, studies have shown that certain benzenesulfonamide derivatives can lower blood glucose levels in diabetic models more effectively than established drugs like glibenclamide . This suggests that similar compounds could be beneficial in managing diabetes.

Anticancer Activity

The compound has been investigated for its anticancer potential through mechanisms such as carbonic anhydrase inhibition. Research has demonstrated that related sulfonamides can induce apoptosis in cancer cell lines and inhibit tumor growth .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various benzenesulfonamide derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain derivatives induced significant apoptosis and inhibited cell proliferation effectively .

Case Study 2: Antidiabetic Evaluation

In a rat model of diabetes induced by streptozotocin, specific benzenesulfonamide derivatives were tested for their hypoglycemic effects. The results showed that some compounds significantly reduced blood glucose levels compared to control groups .

Mecanismo De Acción

The mechanism of action of 2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural analogs of this compound differ in substituents on the benzene ring, the nature of the heterocyclic core, or the functional groups. Below is a detailed comparison based on available

Substituent Variations on the Benzene Ring

Compound 1 : 2-Methoxy-4,5-Dimethyl-N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzene-1-Sulfonamide (F743-0096)

- Molecular Formula : C₁₉H₂₂N₂O₄S

- Molecular Weight : 374.46 g/mol

- Key Differences :

- Replaces one methyl group (at the 2-position) with a methoxy group (OCH₃).

- Additional methyl group at the 5-position on the benzene ring.

Compound 2 : 2,4-Dimethoxy-N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzene-1-Sulfonamide (L0U9BJ)

- Molecular Formula : C₁₉H₂₂N₂O₅S

- Molecular Weight : 394.46 g/mol

- Key Differences :

- Both methyl groups in the target compound are replaced with methoxy groups.

- Implications :

Core Heterocycle Modifications

Compound 3 : (R)-N-(4-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-5,6,7,8-Tetrahydroisoquinolin-8-Yl)Propionamide (Baxdrostat)

- Molecular Formula : C₂₂H₂₅N₃O₂

- Molecular Weight : 363.45 g/mol

- Key Differences: Replaces the sulfonamide group with a propionamide moiety. Features a tetrahydroisoquinoline core instead of tetrahydroquinoline.

- Implications: The isoquinoline core alters steric and electronic properties, likely impacting target selectivity. The propionamide group may enhance metabolic stability compared to sulfonamides .

Compound 4 : N-(1-Ethyl-2-Oxo-2,3-Dihydro-1H-Indol-5-Yl)-2-Methoxy-5-Methylbenzene-1-Sulfonamide (F721-0032)

- Molecular Formula : C₁₈H₂₀N₂O₄S

- Molecular Weight : 360.43 g/mol

- Key Differences: Uses a dihydroindole core (2-oxo-2,3-dihydro-1H-indole) instead of tetrahydroquinoline. Substitutes the 1-methyl group on the tetrahydroquinoline with an ethyl group.

- The ethyl group adds steric bulk, which may affect binding pocket accommodation .

Functional Group Replacements

Compound 5 : 2-Methoxy-5-Methyl-N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzene-1-Sulfonamide

- Molecular Formula : C₁₈H₂₀N₂O₄S

- Molecular Weight : 360.43 g/mol

- Key Differences: Retains the tetrahydroquinoline core but modifies substituent positions (methoxy at 2-position, methyl at 5-position).

- Implications :

Structural and Functional Comparison Table

Research Implications

- Hydrophobicity vs. Polarity : Methyl groups (target compound) favor hydrophobic interactions, while methoxy analogs (e.g., L0U9BJ) improve solubility and polar binding .

- Core Flexibility: Tetrahydroquinoline’s rigidity may enhance target specificity compared to dihydroindole or isoquinoline derivatives .

- Functional Groups : Sulfonamides generally exhibit stronger hydrogen-bonding capacity than amides, influencing receptor affinity .

Actividad Biológica

2,4-Dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety. Its chemical formula is .

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, a study demonstrated that similar compounds exhibited significant cytotoxic effects against glioblastoma cells (U87), with some derivatives achieving up to 78% inhibition of cell growth at a concentration of 100 µM. The mechanism involved receptor tyrosine kinase interactions that induced cell death .

Table 1: Cytotoxic Effects of Sulfonamide Derivatives on U87 Cells

| Compound | Cell Growth Inhibition (%) |

|---|---|

| AL106 | 78 |

| AL34 | 64.7 |

| AL110 | 53.3 |

| Cisplatin | 90 |

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives have also been explored. A study indicated that certain benzenesulfonamides can influence perfusion pressure and coronary resistance in isolated rat heart models. For example, the compound 4-(2-aminoethyl)-benzenesulfonamide was shown to significantly lower coronary resistance compared to control conditions .

Table 2: Effects of Benzenesulfonamides on Coronary Resistance

| Compound | Dose (nM) | Coronary Resistance (p-value) |

|---|---|---|

| Control | - | - |

| Benzenesulfonamide | 0.001 | - |

| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | <0.05 |

The biological activity of 2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide may involve several mechanisms:

- Calcium Channel Inhibition : Some studies suggest that sulfonamides can act as calcium channel blockers, which may contribute to their cardiovascular effects .

- Inhibition of Tumor Growth : The interaction with receptor tyrosine kinases indicates a potential pathway for inducing apoptosis in cancer cells .

Case Studies

Several case studies have focused on the biological activity of related compounds:

- Study on Glioblastoma : A series of benzenesulfonamide derivatives were tested for their ability to inhibit glioblastoma cell proliferation. The findings indicated a strong correlation between structural modifications and biological activity .

- Cardiovascular Study : An investigation into the effects of benzenesulfonamides on perfusion pressure revealed significant insights into their potential therapeutic applications in managing cardiovascular conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.